
GSK-923295
Vue d'ensemble
Description
GSK-923295 est un inhibiteur de petite molécule de la protéine CENP-E, une kinésine mitotique associée au centromère. Ce composé est remarquable pour son potentiel dans le traitement du cancer, ciblant spécifiquement la protéine CENP-E, une kinésine mitotique associée au centromère, qui joue un rôle crucial dans le mouvement des chromosomes lors de la division cellulaire .
Applications De Recherche Scientifique
GSK-923295 has been extensively studied for its potential in cancer therapy. It has shown broad-spectrum activity against various human tumor xenografts in preclinical studies. The compound has demonstrated efficacy in models of colon, breast, ovarian, lung, and other tumors. Its ability to induce cell cycle arrest and apoptosis makes it a promising candidate for further development in cancer treatment .
Mécanisme D'action
Target of Action
GSK-923295, also known as 3-Chloro-N-((S)-1-(2-(dimethylamino)acetamido)-3-(4-(8-((S)-1-hydroxyethyl)imidazo[1,2-a]pyridin-2-yl)phenyl)propan-2-yl)-4-isopropoxybenzamide or GSK-923295A, is a small-molecule inhibitor that primarily targets the mitotic kinesin centromere-associated protein E (CENP-E) . CENP-E plays a crucial role in chromosome movement during early cell division or mitosis .
Mode of Action
This compound interacts with CENP-E by inhibiting its function. CENP-E integrates mitotic spindle mechanics with regulators of the mitotic checkpoint, which regulates the cell-cycle transition from metaphase to anaphase . The inhibition of CENP-E by this compound induces cell cycle arrest during cell duplication, leading to subsequent apoptosis or cell death .
Biochemical Pathways
The inhibition of CENP-E disrupts the normal function of the mitotic spindle, which is essential for chromosome alignment during mitosis . This disruption leads to cell cycle arrest and triggers apoptosis, a programmed cell death pathway . The exact biochemical pathways affected by this compound are still under investigation .
Pharmacokinetics
The mean terminal elimination half-life of this compound was reported to be 9–11 hours .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the induction of cell cycle arrest and apoptosis . This results in the death of cancer cells, thereby inhibiting tumor growth . One patient with urothelial carcinoma experienced a durable partial response at a certain dose level .
Action Environment
It is generally agreed that the levels of pharmaceuticals in the environment are significantly below those which would result in acute effects in environmental species . Chronic exposure to these levels may pose a potential risk to organisms
Analyse Biochimique
Biochemical Properties
GSK-923295 is a potent inhibitor of the microtubule (MT)-stimulated ATPase activity of the human CENP-E motor domain . It interacts with CENP-E, a key cellular protein important in the alignment of chromosomes during mitosis . The interaction between this compound and CENP-E is crucial for the correct positioning and stabilization of attached chromosomes to spindle microtubules (MTs) at the metaphase plate .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function by inducing cell cycle arrest during cell duplication leading to subsequent apoptosis or cell death . It also impacts cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
This compound exerts its effects at the molecular level through a variety of mechanisms. It inhibits the mitotic kinesin CENP-E, which plays an essential role in chromosome movement during early cell division or mitosis . This inhibition leads to cell cycle arrest during cell duplication, resulting in subsequent apoptosis or cell death .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. It exhibits dose-proportional pharmacokinetics from 10 to 250 mg/m² and does not accumulate upon weekly administration . The mean terminal elimination half-life of this compound is 9–11 hours .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. It has demonstrated significant antitumor activity against solid tumor models, inducing complete responses in Ewing sarcoma, rhabdoid, and rhabdomyosarcoma xenografts.
Metabolic Pathways
The metabolic pathways that this compound is involved in are primarily related to its inhibition of the mitotic kinesin CENP-E
Transport and Distribution
Given its role as an inhibitor of CENP-E, it is likely to be involved in processes related to cell division and chromosome alignment .
Subcellular Localization
The subcellular localization of this compound is likely to be associated with the mitotic spindle, given its role as an inhibitor of the mitotic kinesin CENP-E
Méthodes De Préparation
La synthèse de GSK-923295 implique plusieurs étapes, notamment la formation d'intermédiaires clés et leurs réactions ultérieures dans des conditions spécifiques. La voie de synthèse détaillée et les conditions de réaction sont propriétaires et non divulguées publiquement.
Analyse Des Réactions Chimiques
GSK-923295 subit plusieurs types de réactions chimiques, se concentrant principalement sur son interaction avec la protéine CENP-E, une kinésine mitotique associée au centromère. Le composé agit comme un inhibiteur allostérique, ce qui signifie qu'il se lie à un site autre que le site actif de la protéine, provoquant un changement conformationnel qui inhibe son activité. Cette inhibition conduit à l'arrêt du cycle cellulaire et à l'apoptose dans les cellules cancéreuses .
Applications de la recherche scientifique
This compound a été largement étudié pour son potentiel en thérapie anticancéreuse. Il a montré une activité à large spectre contre divers xénogreffes tumorales humaines dans des études précliniques. Le composé a démontré son efficacité dans des modèles de tumeurs du côlon, du sein, de l'ovaire, du poumon et d'autres tumeurs. Sa capacité à induire l'arrêt du cycle cellulaire et l'apoptose en fait un candidat prometteur pour un développement ultérieur dans le traitement du cancer .
Mécanisme d'action
Le mécanisme d'action de this compound implique l'inhibition de la protéine CENP-E, une kinésine mitotique associée au centromère. Cette protéine est essentielle au mouvement des chromosomes pendant la division cellulaire précoce ou la mitose. En inhibant cette protéine, this compound perturbe la mécanique du fuseau mitotique et le point de contrôle mitotique, conduisant à l'arrêt du cycle cellulaire pendant la métaphase et à l'apoptose subséquente .
Comparaison Avec Des Composés Similaires
GSK-923295 est unique dans son inhibition spécifique de la protéine CENP-E, une kinésine mitotique associée au centromère. Des composés similaires comprennent d'autres inhibiteurs de kinésines mitotiques, tels que l'ispinesib et le monastrol. This compound se distingue par son mécanisme d'inhibition allostérique, qui diffère des mécanismes de l'ispinesib et du monastrol .
Références
Activité Biologique
GSK-923295 is a novel small-molecule inhibitor targeting the centromere-associated protein E (CENP-E), a kinesin motor protein essential for proper chromosome alignment during mitosis. This compound has garnered attention in cancer research due to its potential as an antitumor agent. This article provides an overview of the biological activity of this compound, summarizing key research findings, clinical trial data, and its mechanisms of action.
This compound functions as an allosteric inhibitor of CENP-E, inhibiting its microtubule-stimulated ATPase activity. This inhibition prevents the hydrolysis of ATP, stabilizing CENP-E in a conformation that enhances its affinity for microtubules. Consequently, this disrupts normal mitotic processes, leading to misalignment of chromosomes and eventual apoptosis in cancer cells .
Clinical Trials
A Phase I clinical trial evaluated the pharmacokinetics and safety of this compound in patients with advanced solid tumors. The study involved dose escalation from 10 mg/m² to 250 mg/m² administered via intravenous infusion . Key findings include:
- Maximum Tolerated Dose (MTD) : Established at 190 mg/m².
- Adverse Events : Commonly reported events included fatigue (33%), diarrhea (31%), and nausea (21%). Notably, there was a low incidence of grade 3 or 4 adverse events, with minimal myelosuppression and neuropathy observed .
- Pharmacokinetics : this compound exhibited dose-proportional pharmacokinetics with a terminal elimination half-life of 9–11 hours. The compound did not accumulate with repeated weekly dosing .
Antitumor Activity
This compound has demonstrated significant antitumor activity across various cancer models:
- Colo205 Xenografts : In preclinical studies using human Colo205 colon cancer xenografts, this compound induced cell-cycle changes and increased apoptosis. The IC50 value for tumor cell lines was approximately 3.2 nM, indicating potent inhibitory effects on tumor growth .
- Hepatocellular Carcinoma (HCC) : In HCC models, this compound delayed tumor growth rather than inducing regression. Treatment resulted in a notable G2/M phase arrest with misaligned chromosomes in treated cells . The compound also inhibited liver regeneration post-partial hepatectomy, suggesting potential implications for liver cancer treatment .
- Mechanistic Insights : Studies showed that this compound leads to mitotic arrest characterized by abnormal spindle formation and chromosomal clustering near spindle poles. This phenotype was associated with increased levels of the mitotic marker phospho-histone H3 .
Summary of Research Findings
Propriétés
IUPAC Name |
3-chloro-N-[(2S)-1-[[2-(dimethylamino)acetyl]amino]-3-[4-[8-[(1S)-1-hydroxyethyl]imidazo[1,2-a]pyridin-2-yl]phenyl]propan-2-yl]-4-propan-2-yloxybenzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H38ClN5O4/c1-20(2)42-29-13-12-24(16-27(29)33)32(41)35-25(17-34-30(40)19-37(4)5)15-22-8-10-23(11-9-22)28-18-38-14-6-7-26(21(3)39)31(38)36-28/h6-14,16,18,20-21,25,39H,15,17,19H2,1-5H3,(H,34,40)(H,35,41)/t21-,25-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHMXDBPHBVLYRC-OFVILXPXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=C(C=C1)C(=O)NC(CC2=CC=C(C=C2)C3=CN4C=CC=C(C4=N3)C(C)O)CNC(=O)CN(C)C)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC=CN2C1=NC(=C2)C3=CC=C(C=C3)C[C@@H](CNC(=O)CN(C)C)NC(=O)C4=CC(=C(C=C4)OC(C)C)Cl)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H38ClN5O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50677145 | |
Record name | 3-Chloro-N-[(2S)-1-[(N,N-dimethylglycyl)amino]-3-(4-{8-[(1S)-1-hydroxyethyl]imidazo[1,2-a]pyridin-2-yl}phenyl)propan-2-yl]-4-[(propan-2-yl)oxy]benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50677145 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
592.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
GSK-923295 is an inhibitor of the mitotic kinesin centromere-associated protein E (CENP-E). CENP-E plays an essential role in chromosome movement during early cell division or mitosis and integrates mitotic spindle mechanics with regulators of the mitotic checkpoint regulating cell-cycle transition from metaphase to anaphase. Inhibition of CENP-E induces cell cycle arrest during cell duplication leading to subsequent apoptosis or cell death. | |
Record name | GSK-923295 | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB06097 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
1088965-37-0 | |
Record name | GSK-923295A | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1088965370 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Chloro-N-[(2S)-1-[(N,N-dimethylglycyl)amino]-3-(4-{8-[(1S)-1-hydroxyethyl]imidazo[1,2-a]pyridin-2-yl}phenyl)propan-2-yl]-4-[(propan-2-yl)oxy]benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50677145 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | GSK-923295A | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/072702W9QD | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.